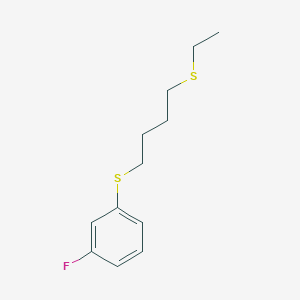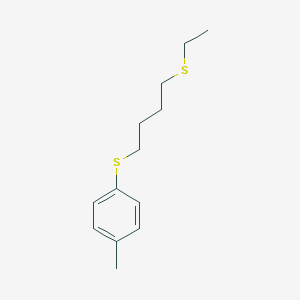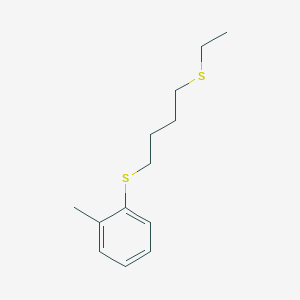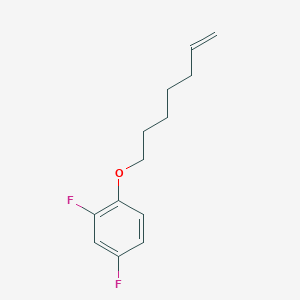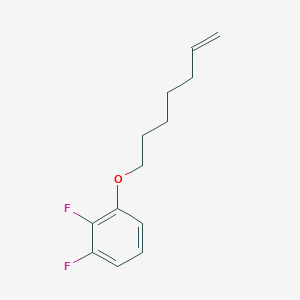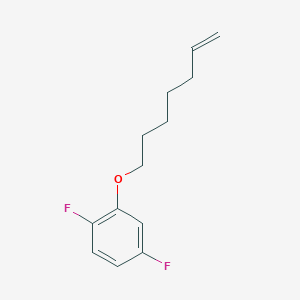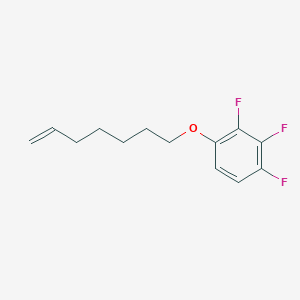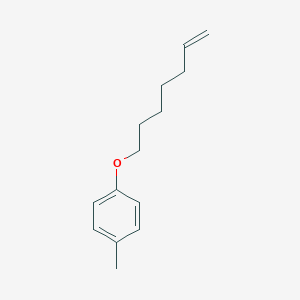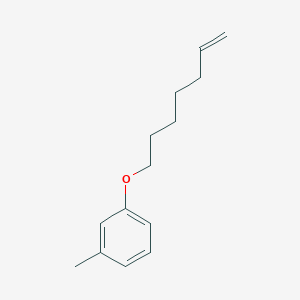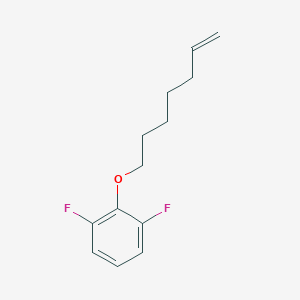
1,3-Difluoro-2-hept-6-enoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-hept-6-enoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 1 and 3 positions, and a hept-6-enoxy group attached to the 2 position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-2-hept-6-enoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-difluorobenzene and 6-hepten-1-ol as the primary starting materials.
Formation of the Ether Linkage: The hept-6-enoxy group is introduced to the benzene ring through a nucleophilic substitution reaction. This can be achieved by reacting 1,3-difluorobenzene with 6-hepten-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the ether linkage.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-hept-6-enoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, H2 with a palladium catalyst.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
1,3-Difluoro-2-hept-6-enoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules. These analogs can be used to study the effects of fluorine substitution on biological activity and metabolic stability.
Medicine: Fluorinated compounds are often used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
作用機序
The mechanism of action of 1,3-difluoro-2-hept-6-enoxybenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with molecular targets. Fluorine atoms can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with target proteins or enzymes. The hept-6-enoxy group can also contribute to the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
1,3-Difluoro-2-hept-6-enoxybenzene can be compared with other similar compounds, such as:
1,3-Difluorobenzene: Lacks the hept-6-enoxy group, making it less versatile in terms of chemical reactivity and applications.
1,4-Difluorobenzene: Has fluorine atoms at different positions on the benzene ring, leading to different chemical properties and reactivity.
1,2-Difluorobenzene:
Fluorobenzene: Contains only one fluorine atom, resulting in different chemical and physical properties compared to this compound.
特性
IUPAC Name |
1,3-difluoro-2-hept-6-enoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-5-6-10-16-13-11(14)8-7-9-12(13)15/h2,7-9H,1,3-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEPQNLFVYFUQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCOC1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


